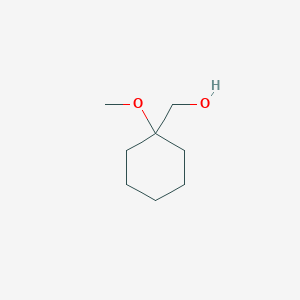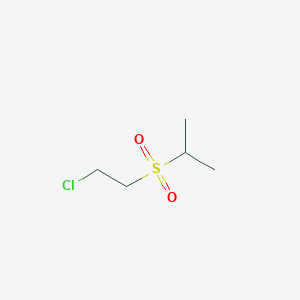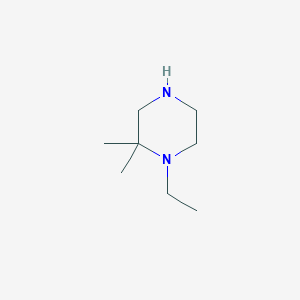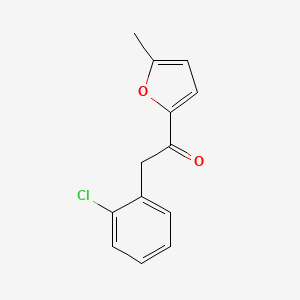![molecular formula C11H14O4 B3376258 Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- CAS No. 117942-41-3](/img/structure/B3376258.png)
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
Übersicht
Beschreibung
“Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-” is a small molecule PEG linker containing a terminal benzaldehyde moiety . It can react with primary amine groups . The PEG arm increases the solubility of compounds in aqueous media .
Molecular Structure Analysis
The molecular formula of “Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-” is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .Wirkmechanismus
The mechanism of action of benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the growth of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- in lab experiments include its ease of synthesis, low toxicity, and broad range of biological activities. However, the compound has some limitations such as its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-. One direction is to study its potential use as a chiral building block in organic synthesis. Another direction is to investigate its mechanism of action in more detail to better understand its biological activity. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for the treatment of cancer and infectious diseases.
Conclusion:
In conclusion, benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is a compound with significant potential in the fields of medicine and biotechnology. Its broad range of biological activities and ease of synthesis make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- has been extensively studied for its potential applications in medicine and biotechnology. It has been found to exhibit antitumor, antifungal, and antimicrobial activities. It has also been studied for its potential use as a chiral building block in organic synthesis.
Eigenschaften
IUPAC Name |
4-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCWFLJIBDNUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464731 | |
| Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117942-41-3 | |
| Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

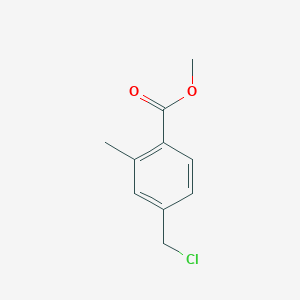

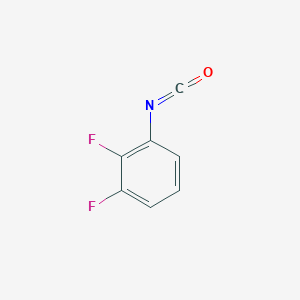

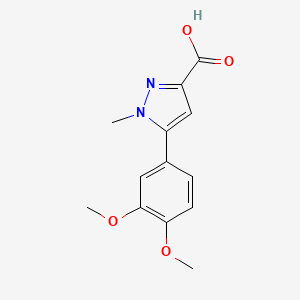
![Ethanone, 1-[2-(4-morpholinyl)phenyl]-](/img/structure/B3376218.png)
